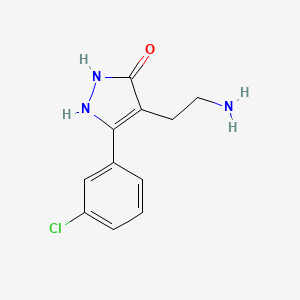

4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one

CAS No.: 881040-96-6

Cat. No.: VC2013867

Molecular Formula: C11H12ClN3O

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 881040-96-6 |

|---|---|

| Molecular Formula | C11H12ClN3O |

| Molecular Weight | 237.68 g/mol |

| IUPAC Name | 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydropyrazol-3-one |

| Standard InChI | InChI=1S/C11H12ClN3O/c12-8-3-1-2-7(6-8)10-9(4-5-13)11(16)15-14-10/h1-3,6H,4-5,13H2,(H2,14,15,16) |

| Standard InChI Key | RRRIOKRJWOOFTH-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)C2=C(C(=O)NN2)CCN |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=C(C(=O)NN2)CCN |

Introduction

Chemical Identity and Structure

4-(2-Aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one (CAS No. 881040-96-6) is a heterocyclic compound belonging to the pyrazolone class. It features a core pyrazolone scaffold with a 3-chlorophenyl substituent at position 5 and a 2-aminoethyl group at position 4. The molecular structure contains multiple functional groups including a ketone, a primary amine, and an aromatic ring with halogen substitution, contributing to its chemical reactivity and potential biological activity.

Basic Properties

The compound possesses the following fundamental chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H12ClN3O |

| Molecular Weight | 237.68 g/mol |

| IUPAC Name | 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydropyrazol-3-one |

| CAS Registry Number | 881040-96-6 |

| Appearance | Not specified in literature |

Structural Identifiers

For precise identification and database referencing, the following structural identifiers are available:

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C11H12ClN3O/c12-8-3-1-2-7(6-8)10-9(4-5-13)11(16)15-14-10/h1-3,6H,4-5,13H2,(H2,14,15,16) |

| Standard InChIKey | RRRIOKRJWOOFTH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=C(C(=O)NN2)CCN |

| PubChem Compound ID | 4715329 |

Synthesis Methods

General Synthetic Routes

Synthesis of 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one typically follows methods similar to those used for related pyrazolone derivatives. Several potential synthetic approaches can be inferred from literature on related compounds:

Condensation with Hydrazine Derivatives

One probable synthetic route involves the reaction of appropriate β-keto esters with hydrazine or its derivatives. This approach is commonly employed for synthesizing the pyrazolone core structure . For 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, this might involve:

-

Preparation of a β-keto ester containing the 3-chlorophenyl group

-

Reaction with hydrazine to form the pyrazolone ring

-

Subsequent modification to introduce the 2-aminoethyl substituent

Masamune-Claisen Type Condensation

Literature suggests that for similar compounds, a synthetic pathway involving Masamune-Claisen type condensation has been successful. From search result , we can infer a potential three-step synthesis:

-

Starting with a protected β-alanine derivative

-

Formation of a β-keto ester through condensation

-

Treatment with hydrazine derivatives to obtain the pyrazolone ring

Physical and Chemical Properties

Physical Characteristics

The physical properties of 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one are essential for its characterization and application development:

| Property | Value |

|---|---|

| Physical State | Presumed solid at room temperature |

| Solubility | Likely soluble in polar organic solvents |

| Melting Point | Not specified in available literature |

| LogP | Not specified in available literature |

Chemical Reactivity

The chemical reactivity of 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one can be inferred from its functional groups:

-

The primary amine group (-NH2) can participate in nucleophilic substitution reactions, acylation, and can form imines with aldehydes and ketones

-

The pyrazolone ring can undergo various tautomeric forms, affecting its reactivity

-

The presence of the 3-chlorophenyl group may influence electron distribution and modify the reactivity of adjacent functional groups

-

The compound potentially exhibits acid-base properties due to the presence of both acidic (NH of pyrazolone) and basic (primary amine) groups

Tautomerism

Like many pyrazolone derivatives, 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one likely exhibits tautomerism. Based on studies of related compounds, it may exist in various tautomeric forms:

-

OH-tautomer (5-hydroxy-1H-pyrazole form)

-

NH-tautomer (1H-pyrazol-5(4H)-one form)

The predominant tautomeric form may depend on solvent polarity and hydrogen bonding capabilities .

Spectroscopic Characterization

Infrared Spectroscopy

For 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, characteristic IR absorption bands would likely include:

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretching (amine) | 3300-3500 |

| N-H stretching (pyrazolone) | 3200-3300 |

| C=O stretching | 1650-1700 |

| C=N stretching | 1590-1620 |

| C-Cl stretching | 730-770 |

¹H NMR Spectroscopy

Anticipated ¹H NMR signals for 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one would include:

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic protons | 7.2-7.6 | Multiple signals |

| NH (pyrazolone) | 10.5-11.5 | Broad singlet |

| CH₂ (adjacent to amine) | 2.8-3.1 | Triplet |

| CH₂ (adjacent to pyrazolone) | 2.4-2.7 | Triplet |

| NH₂ | 1.8-2.2 | Broad singlet |

¹³C NMR Spectroscopy

Expected ¹³C NMR signals would include:

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| C=O | 155-165 |

| Aromatic carbons | 120-140 |

| C-Cl | 130-135 |

| C-N (pyrazolone) | 145-155 |

| CH₂ (aminoethyl) | 30-45 |

Mass Spectrometry

In mass spectrometric analysis, the compound would likely display:

-

Molecular ion peak at m/z 237.68 (corresponding to the molecular weight)

-

Fragment ions resulting from the cleavage of the aminoethyl group

-

Characteristic chlorine isotope pattern (M and M+2 peaks in approximately 3:1 ratio)

Structure-Activity Relationships

Understanding structure-activity relationships (SAR) is crucial for developing derivatives with enhanced properties:

Key Structural Features

-

The pyrazolone core is essential for many biological activities associated with this class of compounds

-

The 3-chlorophenyl substituent may enhance lipophilicity and membrane permeability

-

The aminoethyl side chain provides a basic center that could influence:

-

Solubility profiles

-

Receptor interactions

-

Pharmacokinetic properties

-

Modification Strategies

Potential modification strategies to enhance activity or properties might include:

| Modification Site | Potential Modifications | Expected Effect |

|---|---|---|

| Pyrazolone NH | Alkylation/acylation | Altered hydrogen bonding; improved stability |

| Chlorophenyl group | Different halogens or positions | Modified lipophilicity and electronic effects |

| Aminoethyl chain | Chain length variation | Changed flexibility and binding properties |

| Amino group | Alkylation, acylation | Modified basicity; additional interactions |

Analytical Methods

Chromatographic Analysis

For purity assessment and quantification, the following methods would be suitable:

-

High-Performance Liquid Chromatography (HPLC)

-

Stationary phase: C18 reversed-phase column

-

Mobile phase: Mixture of acetonitrile and buffer

-

Detection: UV at approximately 254-280 nm

-

-

Thin-Layer Chromatography (TLC)

-

Stationary phase: Silica gel

-

Mobile phase: Appropriate mixture of ethyl acetate, hexane, and methanol

-

Visualization: UV light and appropriate staining reagents

-

| Test | Acceptance Criteria |

|---|---|

| HPLC purity | ≥98.0% |

| Appearance | Solid (color not specified) |

| Identification | Positive by IR, NMR and MS |

| Water content | ≤0.5% |

| Residual solvents | Within acceptable limits |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume